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Compound of Interest

Compound Name: TIS108

Cat. No.: B15607597

For researchers, scientists, and drug development professionals, a comprehensive
understanding of cytochrome P450 (P450) inhibitors is critical for advancements in fields
ranging from agriculture to medicine. This guide provides a comparative analysis of TIS108, a
strigolactone biosynthesis inhibitor, with other well-characterized P450 inhibitors, supported by
experimental data and detailed methodologies.

TIS108 has emerged as a significant tool in plant biology for its role in inhibiting strigolactone
biosynthesis, a crucial process for plant development.[1][2][3] As a triazole-type inhibitor,
TIS108's mechanism of action is believed to involve the binding of its triazole group to the
heme iron of cytochrome P450 enzymes, thereby blocking their function.[4] This guide delves
into the specifics of TIS108's inhibitory action and places it in the broader context of P450
inhibition.

Quantitative Comparison of P450 Inhibitors

The inhibitory potential of a compound against a P450 enzyme is most commonly quantified by
its half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor
required to reduce the enzyme's activity by 50%. The inhibition constant (Ki) offers a more
direct measure of the inhibitor's binding affinity.

Recent studies have provided specific IC50 values for TIS108 against rice (Oryza sativa)
cytochrome P450 enzymes involved in strigolactone biosynthesis. TIS108 was found to inhibit
the conversion of carlactone (CL) to carlactonoic acid (CLA) and subsequently to 4-
deoxyorobanchol (4DO) by the enzyme OsMAX1-900 with an IC50 value of 0.15 uM.[4]
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Furthermore, it demonstrated even greater potency in inhibiting the conversion of 4DO to
orobanchol by OsMAX1-1400, with an IC50 value of 0.02 uM.[4]

For a comparative perspective, the table below includes well-established P450 inhibitors
primarily studied in the context of human drug metabolism.

. Primary Target Mechanism of
Inhibitor IC50 Value (uM) L
Isoform(s) Inhibition

] Heme iron binding
TIS108 OsMAX1-900 (rice) 0.15 ]
(putative)

) Heme iron binding
OsMAX1-1400 (rice) 0.02

(putative)
Reversible (mixed
Ketoconazole CYP3A4 (human) 0.01-0.1 competitive/non-
competitive)
) Irreversible
Furafylline CYP1A2 (human) 1-10 )
(mechanism-based)
o Reversible
Quinidine CYP2D6 (human) 0.05-0.5 N
(competitive)

Experimental Protocols

The determination of P450 inhibitory activity is a cornerstone of both drug discovery and
fundamental biochemical research. Below are detailed methodologies for a typical in vitro P450
inhibition assay, similar to the one used to characterize TIS108.

In Vitro P450 Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the IC50 value of a test compound
against a specific P450 isoform using microsomes from a heterologous expression system
(e.g., yeast or insect cells) or human liver microsomes.

Materials:
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Test compound (e.g., TIS108)

Microsomes containing the P450 enzyme of interest (e.g., recombinant OsMAX1 or human
liver microsomes)

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

Specific substrate for the P450 enzyme

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
Acetonitrile or other suitable organic solvent for reaction termination
96-well microtiter plates

Incubator

LC-MS/MS system for analysis

Procedure:

Preparation of Reagents: Prepare stock solutions of the test compound, substrate, and
positive control inhibitor in a suitable solvent (e.g., DMSO). Prepare the incubation buffer and
NADPH regenerating system.

Incubation Mixture: In a 96-well plate, add the incubation buffer, microsomal protein, and a
range of concentrations of the test compound.

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to
allow the inhibitor to interact with the enzyme.

Initiation of Reaction: Add the specific substrate to initiate the enzymatic reaction.
Incubation: Incubate the reaction mixture at 37°C for a defined period.

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as
acetonitrile. This also precipitates the proteins.
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o Sample Processing: Centrifuge the plate to pellet the precipitated protein.

e Analysis: Transfer the supernatant to another plate for analysis by LC-MS/MS to quantify the
formation of the metabolite.

» Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the
data to a suitable nonlinear regression model to calculate the IC50 value.

Visualizing P450 Inhibition Pathways and Workflows

Diagrams are invaluable for illustrating complex biological processes and experimental
procedures. The following visualizations were created using the Graphviz DOT language to
depict the strigolactone biosynthesis pathway and a typical P450 inhibition assay workflow.

Click to download full resolution via product page

Caption: Inhibition of the strigolactone biosynthesis pathway by TIS108.

Click to download full resolution via product page

Caption: General experimental workflow for determining P450 inhibition IC50 values.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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